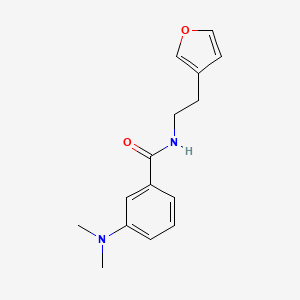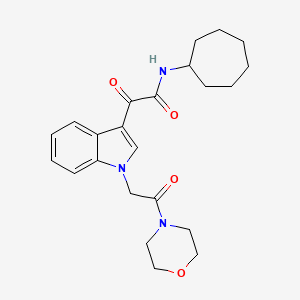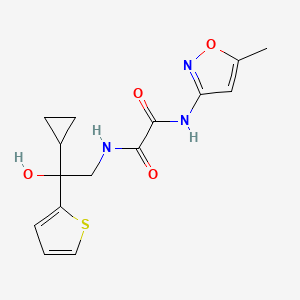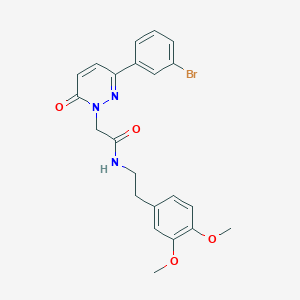
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically involve providing the IUPAC name, molecular formula, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and spectral properties.Wissenschaftliche Forschungsanwendungen
Cardiotonic Activity
Dihydropyridazinone derivatives, similar in structure to the compound , have been identified as potent positive inotropes, demonstrating significant cardiotonic activity in animal models. These compounds, such as LY195115, showed pronounced oral activity and sustained increase in contractility, highlighting their potential as powerful and long-acting oral inotropes for heart failure treatment (Robertson et al., 1986).
Antimicrobial Activity
Studies on 2-bromo-N-(phenylsulfonyl)acetamide derivatives have revealed their reactivity towards various nitrogen-based nucleophiles, leading to the synthesis of compounds with notable antimicrobial activity. This research underscores the potential of structurally related compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antifungal and Antioxidant Properties
Further studies have demonstrated the synthesis and biological evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which showed considerable antimicrobial and hemolytic activity. This research opens avenues for the development of new drugs with less toxicity and potential applications in treating microbial infections (Gul et al., 2017).
Anti-inflammatory Potential
Compounds synthesized from pyrazinone derivatives have been evaluated for their anti-inflammatory capacity in vivo, revealing significant inhibition of induced edema. This suggests the potential of related compounds in the development of novel anti-inflammatory agents (Hernández-Vázquez et al., 2018).
Broad-spectrum Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as agents with fungicidal activity against Candida and Aspergillus species, showcasing the potential for the development of broad-spectrum antifungal therapies (Bardiot et al., 2015).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please consult with a professional chemist or a trusted source for accurate information. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O4/c1-29-19-8-6-15(12-20(19)30-2)10-11-24-21(27)14-26-22(28)9-7-18(25-26)16-4-3-5-17(23)13-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFUAFENRUHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2667095.png)
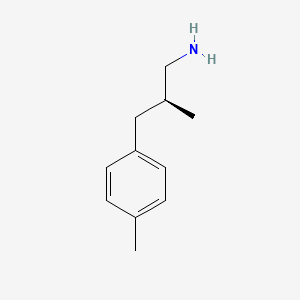
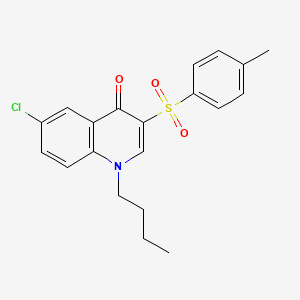

![(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2667102.png)
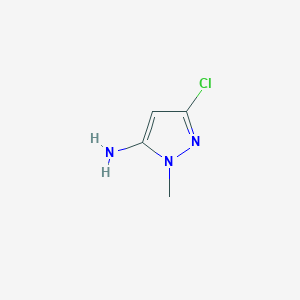
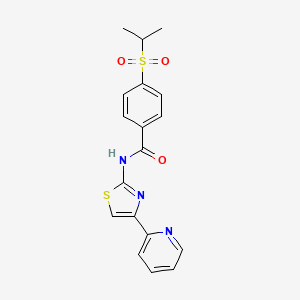
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2667107.png)
![(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667110.png)
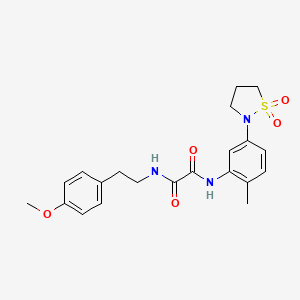
![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)
